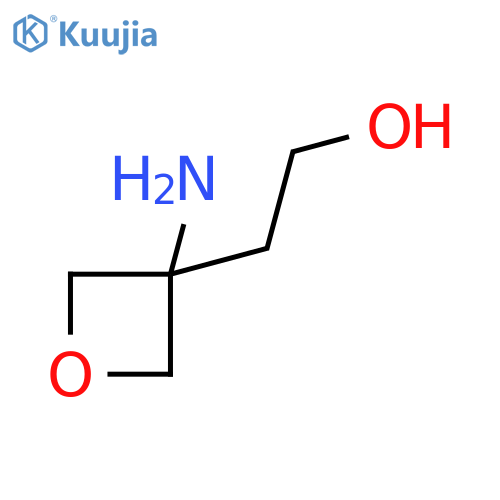

Cas no 1379812-08-4 (2-(3-aminooxetan-3-yl)ethan-1-ol)

1379812-08-4 structure

商品名:2-(3-aminooxetan-3-yl)ethan-1-ol

2-(3-aminooxetan-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2-(3-Aminooxetan-3-yl)ethanol)

- 2-(3-aminooxetan-3-yl)ethan-1-ol

- 2-(3-AMINO-OXETAN-3-YL)-ETHANOL[1379812-08-4]

- 2-(3-Aminooxetan-3-yl)ethanol

- AT35086

- 1379812-08-4

- DB-099090

- (2-(3-Aminooxetan-3-yl)ethanol) oxalate

- AKOS016015932

- 3-aminooxetan-3-ethanol

- MFCD20486577

- CS-0054586

- SCHEMBL14690554

- JTQCSLLDJIBJGP-UHFFFAOYSA-N

- EN300-398555

- SB22562

-

- インチ: InChI=1S/C5H11NO2/c6-5(1-2-7)3-8-4-5/h7H,1-4,6H2

- InChIKey: JTQCSLLDJIBJGP-UHFFFAOYSA-N

- ほほえんだ: NC1(CCO)COC1

計算された属性

- せいみつぶんしりょう: 117.078978594g/mol

- どういたいしつりょう: 117.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 2

- 複雑さ: 80.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1

- トポロジー分子極性表面積: 55.5Ų

2-(3-aminooxetan-3-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM106746-250mg |

2-(3-aminooxetan-3-yl)ethan-1-ol |

1379812-08-4 | 95% | 250mg |

$622 | 2023-03-07 | |

| Enamine | EN300-398555-1.0g |

2-(3-aminooxetan-3-yl)ethan-1-ol |

1379812-08-4 | 1g |

$0.0 | 2023-06-06 | ||

| Chemenu | CM106746-250mg |

2-(3-aminooxetan-3-yl)ethan-1-ol |

1379812-08-4 | 95% | 250mg |

$629 | 2021-08-06 | |

| Chemenu | CM106746-100mg |

2-(3-aminooxetan-3-yl)ethan-1-ol |

1379812-08-4 | 95% | 100mg |

$394 | 2021-08-06 | |

| Enamine | EN300-398555-5.0g |

2-(3-aminooxetan-3-yl)ethan-1-ol |

1379812-08-4 | 5.0g |

$1202.0 | 2023-03-02 | ||

| Chemenu | CM106746-100mg |

2-(3-aminooxetan-3-yl)ethan-1-ol |

1379812-08-4 | 95% | 100mg |

$389 | 2023-03-07 | |

| Enamine | EN300-398555-0.1g |

2-(3-aminooxetan-3-yl)ethan-1-ol |

1379812-08-4 | 0.1g |

$351.0 | 2023-03-02 | ||

| Enamine | EN300-398555-0.5g |

2-(3-aminooxetan-3-yl)ethan-1-ol |

1379812-08-4 | 0.5g |

$383.0 | 2023-03-02 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1733-500mg |

2-(3-aminooxetan-3-yl)ethan-1-ol |

1379812-08-4 | 95% | 500mg |

¥2561.0 | 2024-04-24 | |

| Ambeed | A898652-1g |

2-(3-Aminooxetan-3-yl)ethanol |

1379812-08-4 | 98+% | 1g |

$909.0 | 2025-03-03 |

2-(3-aminooxetan-3-yl)ethan-1-ol 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

1379812-08-4 (2-(3-aminooxetan-3-yl)ethan-1-ol) 関連製品

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1379812-08-4)2-(3-aminooxetan-3-yl)ethan-1-ol

清らかである:99%

はかる:5g

価格 ($):2689.0